molecular formula C3H6N2O B3054971 3-Aminoazetidin-2-one CAS No. 62634-84-8

3-Aminoazetidin-2-one

Cat. No. B3054971
CAS RN: 62634-84-8
M. Wt: 86.09 g/mol
InChI Key: GCBWDZYSLVSRRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminoazetidin-2-one involves the formation of an azetidinone ring. One notable method to obtain this compound is through a diastereoselective reaction, resulting in the trans biologically active isomer. The process offers better yields compared to the synthesis of 3-hydroxy-2-azetidinone .


Chemical Reactions Analysis

3-Aminoazetidin-2-one derivatives have been investigated as inhibitors of N-Acylethanolamine acid amidase (NAAA) . NAAA is a cysteine hydrolase responsible for hydrolyzing endogenous lipid mediators, including palmitoylethanolamide (PEA). PEA exhibits anti-inflammatory and antinociceptive effects by engaging peroxisome proliferator-activated receptor α (PPAR-α). Inhibiting NAAA could prevent PEA degradation, offering a novel approach for pain and inflammatory treatment .


Physical And Chemical Properties Analysis

  • Stability : Improved physicochemical properties compared to 3-aminooxetan-2-one compounds, making them suitable for systemic administration .

Scientific Research Applications

Antidepressant Development

3-Aminoazetidin-2-one derivatives have been explored for their potential as broad-spectrum antidepressants. In a study by Han et al. (2014), a range of these derivatives was synthesized and tested for inhibitory activities against neurotransmitters serotonin, norepinephrine, and dopamine. The study aimed to identify compounds with a specific inhibitory activity pattern and highlighted compound 10dl as a promising candidate for further investigation.

NAAA Inhibitors for Pain and Inflammation Treatment

3-Aminoazetidin-2-one derivatives have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a target for the treatment of pain and inflammation. Research by Nuzzi et al. (2016) and Fiasella et al. (2014) highlighted the synthesis and evaluation of these derivatives, emphasizing their potential as therapeutic agents due to their improved physicochemical properties and potency.

Antibacterial Agent Development

The synthesis of monocyclic 3-Amino-β-lactams, which include the 3-aminoazetidin-2-one core, is crucial for developing new antibacterial agents. Deketelaere et al. (2017) reviewed various synthetic pathways toward this structure, emphasizing its importance due to the growing resistance against classical β-lactam-based antibiotics.

Elastase Inhibitors

Compounds derived from 3-Aminoazetidin-2-one have been explored as potential elastase inhibitors. A study by Beauve et al. (1999) synthesized 3-bromoazetidin-2-ones and evaluated their efficacy in inhibiting porcine pancreatic elastase, suggesting their role as transient inhibitors of the enzyme.

Anticonvulsant Activity

The anticonvulsant potential of 3-aminoazetidin-2-one derivatives has also been investigated. Research by Singh et al. (1994) synthesized new spiroazetinones combining indolinone and azetidinone moieties, finding significant anticonvulsant activity in some compounds.

Anti-Tuberculosis Agents

Novel azetidinone derivatives, including 3-aminoazetidin-2-one, have been evaluated for their anti-tubercular activity. Thomas et al. (2014) synthesized and tested various azetidinone analogues, identifying compounds with promising anti-tubercular effects.

Anti-inflammatory Activity

Research on 3-aminoazetidin-2-one derivatives has also extended to their anti-inflammatory properties. Khedekar et al. (2003) synthesized and tested compounds for anti-inflammatory activity, revealing significant efficacy in vivo.

properties

IUPAC Name

3-aminoazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWDZYSLVSRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515337
Record name 3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoazetidin-2-one

CAS RN

62634-84-8
Record name 3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
A Fiasella, A Nuzzi, M Summa, A Armirotti… - …, 2014 - Wiley Online Library
… Moreover, we elucidated the main structural features of 3-aminoazetidin-2-one derivatives … Interestingly, we found out that the amino group on the 3-aminoazetidin-2-one scaffold could …
F Annalisa, N Andrea, S Maria, A Andrea, T Glauco… - CHEMMEDCHEM, 2014 - air.unipr.it
… Moreover, we elucidated the main structural features of 3-aminoazetidin-2-one derivatives that are critical for NAAA inhibition. Stability is the key: α-Amino-β-lactams were synthesized …
Number of citations: 0 air.unipr.it
A Sapi, J Fetter, K Lempert… - Collection of …, 1999 - cccc.uochb.cas.cz
… ) was treated with methylhydrazine in dichloromethane to afford 3-aminoazetidin-2-one 31b without ring expansion. In contrast to compound 1a, compound 31b proved to be stable also …
Number of citations: 2 cccc.uochb.cas.cz
Y TAKAHASHI, H YAMASHITA… - Chemical and …, 1986 - jstage.jst.go.jp
The stereoselective synthesis of cis-3-amino-4—(l-hydroxyalkyl) azetidin-2-ones from L-aspartic acid is described. The thermodynamically less stable isomers with 3, 4-cis …
Number of citations: 42 www.jstage.jst.go.jp
E Díez, R Fernández, E Marqués-López… - Organic …, 2004 - ACS Publications
… of drugs such as aztreonam and carumonam (Figure 1) have stimulated considerable activity focused on the development of stereoselective routes for the key 3-aminoazetidin-2-one …
Number of citations: 51 pubs.acs.org
S Deketelaere, T Van Nguyen, CV Stevens… - …, 2017 - Wiley Online Library
… Many classes of β-lactam antibiotics are characterized by the presence of the 3-aminoazetidin-2-one core, which resembles the natural substrate of the target penicillin-binding proteins. …
C Beauve, G Tjoens, R Touillaux… - European journal of …, 1999 - Wiley Online Library
Three 1‐alkoxycarbonyl‐3‐bromoazetidin‐2‐ones have been prepared by reaction of (3S)‐3‐(tert‐butoxycarbonyl)aminoazetidin‐2‐one with benzyl, trichloroethyl, and trifluoroethyl …
G Cainelli, P Galletti, D Giacomini - Synlett, 1998 - thieme-connect.com
… Penicillins, cephalosporins and other major β-lactam antibiotics are characterized by the presence of a 3-aminoazetidin-2-one unit. Their synthesis was performed either via Staudinger …
Number of citations: 12 www.thieme-connect.com
RN Yadav, AL Shaikh, A Das, D Ray… - Current …, 2022 - ingentaconnect.com
… Hitherto, we have reported an expeditious synthesis of an inimitable scaffold of 3-(pyrrol-1yl)-azetidin-2-ones via iodine catalyzed reaction of 3aminoazetidin-2-one with acetylacetone …
Number of citations: 1 www.ingentaconnect.com
J Fetter, H Vásárhelyi, M Kajtár-Peredy, K Lempert… - Tetrahedron, 1995 - Elsevier
… In connection with another research project 3-aminoazetidin-2-one lb was needed as an intermediate. The obvious method of preparing this compound appeared to be dephthaloylation …
Number of citations: 15 www.sciencedirect.com

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